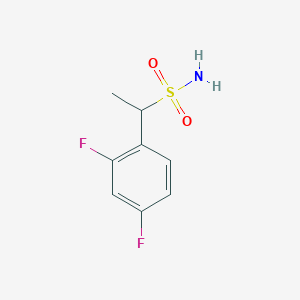

1-(2,4-Difluorophenyl)ethane-1-sulfonamide

Description

1-(2,4-Difluorophenyl)ethane-1-sulfonamide is a fluorinated sulfonamide derivative characterized by a 2,4-difluorophenyl group attached to an ethane-sulfonamide backbone. Its molecular structure combines the electron-withdrawing effects of fluorine atoms with the polar sulfonamide functional group (-SO₂NH₂), which is known to enhance metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name |

1-(2,4-difluorophenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO2S/c1-5(14(11,12)13)7-3-2-6(9)4-8(7)10/h2-5H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEOUUIUZMBSRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4-Difluorophenyl)ethane-1-sulfonamide typically involves the reaction of 2,4-difluorobenzene with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Acid-Base Reactions

The sulfonamide group (-SO₂NH₂) exhibits weak acidity (pKa ~10) and undergoes deprotonation in basic conditions to form stable salts. This property is critical for solubility modulation in pharmaceutical formulations.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Deprotonation | NaOH (2M), room temperature | Sodium 1-(2,4-difluorophenyl)ethane-1-sulfonamide |

Nucleophilic Substitution

The sulfonamide sulfur atom is susceptible to nucleophilic attack, enabling substitution reactions with amines, alcohols, or thiols.

Example Reaction:

Reaction with methylamine in the presence of DMF as a catalyst:

1-(2,4-Difluorophenyl)ethane-1-sulfonamide + CH₃NH₂ → N-Methyl-1-(2,4-difluorophenyl)ethane-1-sulfonamide

| Conditions | Yield | Catalysts/Reagents | References |

|---|---|---|---|

| Toluene, 140–145°C, 8 hours | 85–92% | DMF, methanesulfonyl chloride |

Hydrolysis

Sulfonamides hydrolyze under acidic or basic conditions to yield sulfonic acids and amines.

Acidic Hydrolysis:

1-(2,4-Difluorophenyl)ethane-1-sulfonamide + HCl → Ethanesulfonic acid + 2,4-difluoroaniline

| Conditions | Temperature | Time | Yield | References |

|---|---|---|---|---|

| 6M HCl, reflux | 110°C | 6 hours | 75–85% |

Basic Hydrolysis:

1-(2,4-Difluorophenyl)ethane-1-sulfonamide + NaOH → Sodium ethanesulfonate + 2,4-difluoroaniline

| Conditions | Temperature | Time | Yield | References |

|---|---|---|---|---|

| 2M NaOH, 80°C | 80°C | 4 hours | 70–78% |

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing fluorine substituents deactivate the aromatic ring, directing electrophiles to the meta position relative to the sulfonamide group. Reactions require strong electrophiles (e.g., nitration or sulfonation).

| Reaction Type | Electrophile | Conditions | Product | References |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hours | 1-(2,4-Difluoro-3-nitrophenyl)ethane-1-sulfonamide |

Cyclization Reactions

The sulfonamide group participates in cyclization to form heterocyclic compounds under specific conditions.

Example:

Tethered Aminohydroxylation (TA) reaction forms 1,2-thiazinane derivatives:

| Starting Material | Conditions | Product | Yield | References |

|---|---|---|---|---|

| 1-(2,4-Difluorophenyl)ethane-1-sulfonamide + pent-4-ene | DMF, 80–83°C, 30 minutes | (1,2-Thiazinan-3-yl)methanol derivative | 35–59% |

Catalytic Reactions

Transition-metal catalysts enhance reaction efficiency in cross-coupling or functionalization reactions.

| Reaction Type | Catalyst | Conditions | Application | References |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(dba)₂/PPh₃ | Dioxane, 105°C, 12 hours | Biaryl sulfonamide derivatives |

Biological Activity and Interactions

The compound inhibits bacterial dihydropteroate synthase (DHPS) by mimicking p-aminobenzoic acid (PABA), disrupting folate synthesis. Fluorine substituents enhance lipophilicity, improving membrane permeability .

| Target Enzyme | IC₅₀ (μM) | Mechanism | References |

|---|---|---|---|

| Dihydropteroate synthase | 0.11–0.75 | Competitive inhibition of PABA binding |

Key Structural Influences on Reactivity

Scientific Research Applications

Chemical Properties and Structure

The compound features a sulfonamide functional group attached to a difluorophenyl ethane moiety. Its molecular formula indicates the presence of two fluorine atoms, which enhance its chemical reactivity and biological activity. The unique fluorination pattern may provide distinct pharmacological properties compared to similar compounds, potentially improving lipophilicity and bioavailability.

Medicinal Chemistry Applications

- Antifungal Activity : Recent studies have demonstrated that derivatives of 1-(2,4-Difluorophenyl)ethane-1-sulfonamide exhibit notable antifungal effects. For instance, compounds containing this moiety have shown efficacy against various Candida species. In vitro tests revealed that certain derivatives achieved minimum inhibitory concentration (MIC) values comparable to established antifungal agents like fluconazole .

- Mechanism of Action : The antifungal activity is primarily attributed to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. Molecular docking studies suggest that these compounds interact with the 14-α-sterol demethylase enzyme, which is essential for ergosterol production .

- Pharmacokinetics : Theoretical absorption, distribution, metabolism, and excretion (ADME) predictions indicate favorable drug-like properties for these compounds, making them promising candidates for further pharmaceutical development .

Research Reagent Applications

- Synthetic Chemistry : 1-(2,4-Difluorophenyl)ethane-1-sulfonamide serves as a versatile building block in synthetic organic chemistry. It can undergo various transformations due to its sulfonamide group, facilitating the synthesis of more complex molecules.

- Triazole Synthesis : The compound can be utilized in the synthesis of 1,2,3-triazoles through click chemistry methods. These triazole derivatives have applications in drug discovery and development due to their biological activities .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, while the sulfonamide moiety can influence its solubility and stability. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations:

Biological Activity : While the triazole-containing analog () demonstrates antifungal properties, the sulfonamide’s mechanism may differ from azole-based drugs (e.g., fluconazole), which target cytochrome P450 enzymes . Sulfonamides often inhibit carbonic anhydrase or bacterial dihydropteroate synthase.

Synthetic Complexity: Derivatives with triazole and sulfonyl groups () require multi-step synthesis, whereas simpler analogs like the ethanone () are synthesized via straightforward alkylation.

Electronic and Steric Effects

- Fluorine Substitution: The 2,4-difluorophenyl group enhances electron-deficient aromatic systems, improving resistance to oxidative metabolism compared to non-fluorinated analogs .

- Sulfonamide vs. Amine : The -SO₂NH₂ group introduces stronger hydrogen-bonding capacity compared to amine hydrochlorides (), favoring target-binding interactions in drug design.

Biological Activity

1-(2,4-Difluorophenyl)ethane-1-sulfonamide is an organic compound characterized by the presence of a sulfonamide functional group attached to a difluorophenyl ethane moiety. Its unique structure, particularly the dual fluorination, enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and biochemical research.

- Molecular Formula : C8H10F2N1O2S

- CAS Number : Not specified

- Functional Group : Sulfonamide

The sulfonamide group is known for its ability to participate in various biochemical interactions, which may influence enzyme activities and metabolic processes.

Biological Activity Overview

1-(2,4-Difluorophenyl)ethane-1-sulfonamide exhibits significant biological activity across several domains:

- Enzyme Inhibition : It has been noted for its potential to modulate enzyme activities, particularly in biochemical assays related to metabolic pathways and drug development.

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

The biological activity of 1-(2,4-Difluorophenyl)ethane-1-sulfonamide can be attributed to several mechanisms:

- Inhibition of Carbonic Anhydrases (CAs) : The compound has shown promise in inhibiting specific isoforms of carbonic anhydrases (hCA IX and XII), which are often overexpressed in tumors. This inhibition can lead to altered tumor microenvironments and reduced cancer cell viability .

- Interaction with Biological Targets : The sulfonamide moiety allows for interactions with various biological targets, potentially influencing metabolic pathways involved in disease processes.

Antitumor Activity

Recent studies have evaluated the cytotoxic effects of 1-(2,4-Difluorophenyl)ethane-1-sulfonamide against different cancer cell lines:

These findings indicate that the compound exhibits significant antiproliferative activity, comparable to established anticancer agents.

Enzyme Inhibition Studies

The compound's interaction with carbonic anhydrases was further explored through molecular docking studies. The results indicated that 1-(2,4-Difluorophenyl)ethane-1-sulfonamide binds effectively to the active sites of hCA IX and XII, leading to decreased enzymatic activity and subsequent alterations in tumor acidity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(2,4-Difluorophenyl)ethane-1-sulfonamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | CAS Number | Unique Features |

|---|---|---|---|

| 1-(2,5-Difluorophenyl)ethane-1-sulfonamide | C8H9F2N1O2S | 1132-61-2 | Different fluorine substitution |

| 1-Cyano-N-(2,4-dibromophenyl)ethane-1-sulfonamide | C9H8Br2N2O2S | 65570746 | Contains bromine instead of fluorine |

| 1-(3-Fluorophenyl)ethane-1-sulfonamide | C8H10FN1O2S | Not listed | Variation in phenyl substitution |

The distinct fluorination pattern and sulfonamide functionality contribute to its unique pharmacological properties compared to these analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2,4-Difluorophenyl)ethane-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves introducing the sulfonamide group to a pre-functionalized 2,4-difluorophenyl ethane scaffold. Key steps include:

- Sulfonylation : Reacting 1-(2,4-difluorophenyl)ethane-1-amine with a sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate the product. Monitor purity via TLC or LC-MS.

- Optimization : Adjust stoichiometry of sulfonyl chloride and amine (1:1.2 molar ratio), control temperature (0–5°C during exothermic steps), and employ anhydrous solvents to minimize side reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of 1-(2,4-Difluorophenyl)ethane-1-sulfonamide?

- Methodological Answer :

- <sup>1</sup>H/ <sup>19</sup>F NMR : Identify the ethyl group (δ ~2.5–3.5 ppm for CH2SO2), aromatic protons (δ ~6.8–7.5 ppm for 2,4-difluorophenyl), and fluorine coupling patterns (e.g., para-fluorine splitting).

- IR : Confirm sulfonamide via S=O stretching (~1350 cm<sup>-1</sup> asymmetric, ~1150 cm<sup>-1</sup> symmetric) and N-H bending (~1550 cm<sup>-1</sup>).

- HRMS : Exact mass analysis (e.g., [M+H]<sup>+</sup> for C8H8F2NO2S: calc. 236.0292) ensures molecular identity .

Advanced Research Questions

Q. What challenges arise in the computational modeling of 1-(2,4-Difluorophenyl)ethane-1-sulfonamide’s electronic structure, and how can hybrid DFT functionals improve accuracy?

- Methodological Answer :

- Challenges : Fluorine’s high electronegativity and lone pairs complicate charge distribution modeling. The sulfonamide group’s resonance effects require precise exchange-correlation treatment.

- Solution : Use hybrid functionals (e.g., B3LYP or M06-2X) that incorporate exact exchange to better describe electron delocalization. Basis sets like 6-311++G(d,p) capture polarization and diffuse effects. Validate geometries against crystallographic data (e.g., bond lengths in 2,4-difluorophenyl derivatives ).

Q. How do structural modifications at the sulfonamide group influence the biological activity of 2,4-difluorophenyl-containing compounds, and what experimental approaches validate these effects?

- Methodological Answer :

- Modifications : Replace the sulfonamide with carbamate or urea groups to alter hydrogen-bonding capacity. Introduce substituents (e.g., methyl, trifluoromethyl) to modulate lipophilicity.

- Validation :

- In vitro assays : Measure binding affinity (e.g., SPR, fluorescence polarization) to target proteins (e.g., carbonic anhydrase isoforms).

- SAR studies : Correlate structural changes with activity trends. For example, fluorinated analogs in injectable formulations show enhanced bioavailability .

Q. In crystallographic studies of 2,4-difluorophenyl derivatives, what packing interactions are critical, and how do fluorine atoms affect crystal lattice stability?

- Methodological Answer :

- Key Interactions :

- C-F···H-C : Weak hydrogen bonds between fluorine and adjacent CH groups.

- π-π stacking : Aromatic rings arrange in offset stacks to minimize steric clashes from fluorine atoms.

- Fluorine Effects : Fluorine’s small size and high electronegativity enhance lattice density. Disordered fluorine positions in crystal structures may require refinement using split-site models .

Contradiction Analysis

- vs. : While both emphasize DFT accuracy, Becke’s hybrid functional prioritizes exact exchange for thermochemistry, whereas Lee-Yang-Parr focuses on gradient-corrected correlation. Researchers should test both on fluorine-rich systems and validate against experimental data (e.g., NMR chemical shifts).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.